molecular formula C16H24N2OSi B8292136 6-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

6-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

Cat. No.: B8292136
M. Wt: 288.46 g/mol
InChI Key: XROUKBMLUWJULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole is a useful research compound. Its molecular formula is C16H24N2OSi and its molecular weight is 288.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N2OSi

Molecular Weight

288.46 g/mol

IUPAC Name

2-[(6-cyclopropylindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C16H24N2OSi/c1-20(2,3)9-8-19-12-18-16-10-14(13-4-5-13)6-7-15(16)11-17-18/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3

InChI Key

XROUKBMLUWJULJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)C3CC3)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (0.80 g, 2.44 mmol), cyclopropylboronic acid (377 mg, 4.39 mmol), palladium(II) acetate (28 mg, 0.125 mmol), potassium phosphate tribasic (1.04 g, 4.88 mmol), toluene (9 ml) and water (0.9 ml). The reaction mixture was stirred at 100° C. in an oil bath overnight then cooled to room temperature, quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-5% EtOAc) to afford 670 mg (90%) of 6-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole as a light yellow oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
377 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One

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